molecular formula C20H26N2O4 B5522563 (1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5522563
M. Wt: 358.4 g/mol
InChI Key: XNDZMMWZHIKOOO-DLBZAZTESA-N
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Description

(1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the diazabicyclo core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Diazabicyclo Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.

    Functionalization: Introduction of the acetylphenoxy and propyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one include other diazabicyclo compounds with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties compared to other diazabicyclo compounds.

Properties

IUPAC Name

(1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-10-22-17-7-4-16(20(22)25)11-21(12-17)19(24)13-26-18-8-5-15(6-9-18)14(2)23/h5-6,8-9,16-17H,3-4,7,10-13H2,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZMMWZHIKOOO-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)COC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)COC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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